molecular formula C18H25ClN2O3 B12091233 Benzyl ((S)-piperidine-3-carbonyl)-D-prolinate hydrochloride

Benzyl ((S)-piperidine-3-carbonyl)-D-prolinate hydrochloride

Cat. No.: B12091233
M. Wt: 352.9 g/mol
InChI Key: HWIITPQVKOFXRH-IDVLALEDSA-N
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Description

Benzyl ((S)-piperidine-3-carbonyl)-D-prolinate hydrochloride is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a benzyl group, a piperidine ring, and a proline derivative, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl ((S)-piperidine-3-carbonyl)-D-prolinate hydrochloride typically involves multiple steps, starting with the preparation of the piperidine and proline derivatives. One common method involves the reaction of benzyl chloride with piperidine under controlled conditions to form benzylpiperidine . This intermediate is then reacted with a proline derivative in the presence of a coupling agent to form the final product. The reaction conditions often require precise temperature control and the use of solvents such as ethanol or chloroform .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzyl ((S)-piperidine-3-carbonyl)-D-prolinate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium hydroxide for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include benzaldehyde, benzoic acid, and various substituted benzyl derivatives. These products have their own applications in different fields of research and industry.

Scientific Research Applications

Benzyl ((S)-piperidine-3-carbonyl)-D-prolinate hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Benzyl ((S)-piperidine-3-carbonyl)-D-prolinate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include benzylamine, benzyl chloride, and benzyl benzoate, which share structural similarities with Benzyl ((S)-piperidine-3-carbonyl)-D-prolinate hydrochloride .

Uniqueness

What sets this compound apart is its unique combination of a benzyl group, a piperidine ring, and a proline derivative. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C18H25ClN2O3

Molecular Weight

352.9 g/mol

IUPAC Name

benzyl (2R)-1-[(3S)-piperidine-3-carbonyl]pyrrolidine-2-carboxylate;hydrochloride

InChI

InChI=1S/C18H24N2O3.ClH/c21-17(15-8-4-10-19-12-15)20-11-5-9-16(20)18(22)23-13-14-6-2-1-3-7-14;/h1-3,6-7,15-16,19H,4-5,8-13H2;1H/t15-,16+;/m0./s1

InChI Key

HWIITPQVKOFXRH-IDVLALEDSA-N

Isomeric SMILES

C1C[C@@H](CNC1)C(=O)N2CCC[C@@H]2C(=O)OCC3=CC=CC=C3.Cl

Canonical SMILES

C1CC(CNC1)C(=O)N2CCCC2C(=O)OCC3=CC=CC=C3.Cl

Origin of Product

United States

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